molecular formula C32H29NO5 B1662175 Olodanrigan CAS No. 1316755-16-4

Olodanrigan

Cat. No.: B1662175
CAS No.: 1316755-16-4
M. Wt: 507.6 g/mol
InChI Key: GHBCIXGRCZIPNQ-MHZLTWQESA-N
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Chemical Reactions Analysis

Olodanrigan undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Olodanrigan is unique among angiotensin II receptor antagonists due to its high selectivity and peripheral restriction. Similar compounds include:

This compound’s specificity for the type 2 receptor and its potential for treating neuropathic pain distinguish it from these other compounds .

Properties

IUPAC Name

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBCIXGRCZIPNQ-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031601
Record name EMA401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316755-16-4
Record name (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olodanrigan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olodanrigan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMA401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLODANRIGAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Olodanrigan?

A1: this compound, also known as EMA401, is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) [, ]. While the exact analgesic mechanism of AT2R antagonism is not fully elucidated, it is believed to involve modulation of pain pathways in the peripheral and central nervous systems.

Q2: What is the chemical structure of this compound?

A2: this compound is the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid [].

Q3: How is this compound metabolized in the body?

A3: Studies in preclinical models have shown that this compound is primarily metabolized in the liver and eliminated mainly through the bile []. A significant metabolic pathway involves the formation of a direct acylglucuronide, which can be further hydrolyzed by intestinal flora back to the active parent drug [].

Q4: Have there been any clinical trials investigating the efficacy of this compound?

A4: Yes, this compound has progressed to Phase IIb clinical trials for the treatment of chronic pain, specifically for postherpetic neuralgia [, ].

Q5: Are there any other drugs in development that target the same pathway as this compound?

A5: While this compound represents a first-in-class analgesic targeting AT2R [], there are other drugs in development targeting different mechanisms for chronic pain, such as AAK1 inhibition, LANCL activation, and NGF inhibition [].

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